wwl229

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

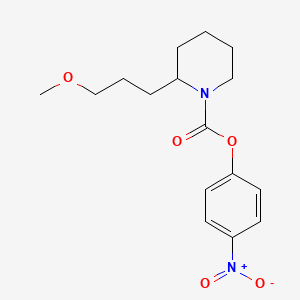

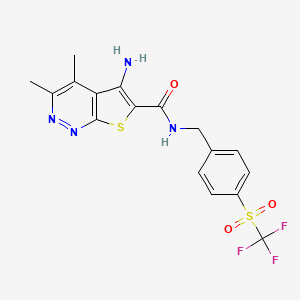

WWL229 是一种羧酸酯酶 3 (Ces3) 的选择性抑制剂,Ces3 是一种参与脂类代谢的酶。 该化合物在促进培养脂肪细胞中的脂类储存和预防基础脂肪分解方面显示出潜力 。它主要用于科学研究,以研究代谢性疾病和酶抑制。

科学研究应用

WWL229 在科学研究中具有广泛的应用:

化学: 用作研究酶抑制和脂类代谢的工具。

生物学: 有助于了解羧酸酯酶 3 在脂肪细胞分化和脂类储存中的作用。

医学: 通过调节脂类代谢,在治疗肥胖症和糖尿病等代谢性疾病方面具有潜在的治疗应用。

工业: 用于开发酶抑制剂和代谢性疾病研究

作用机制

WWL229 通过选择性抑制羧酸酯酶 3 (Ces3) 发挥作用。它与酶的活性位点结合,阻止甘油三酯水解为游离脂肪酸。这种抑制促进脂肪细胞中的脂类储存并阻止基础脂肪分解。 分子靶标包括 Ces3 及其人类直系同源物 CES1,它们参与脂类代谢和解毒途径 。

生化分析

Biochemical Properties

4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate plays a crucial role in biochemical reactions by inhibiting specific enzymes. It is a highly selective inhibitor of mouse Carboxylesterase 3 (Ces3) and human Carboxylesterase 1 (CES1), which are serine hydrolases involved in lipolysis and liver detoxification. The inhibition of these enzymes by 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate leads to a reduction in the breakdown of lipids, promoting lipid storage and differentiation in adipocytes .

Cellular Effects

The effects of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate on various cell types and cellular processes are profound. This compound inhibits basal lipolysis in adipocytes, leading to increased lipid storage and differentiation. Additionally, it has been observed to influence cell signaling pathways related to lipid metabolism. The inhibition of Carboxylesterase 1 by 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate results in decreased fatty acid release, which can impact cellular metabolism and energy balance .

Molecular Mechanism

The molecular mechanism of action of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate involves its binding to the active site of Carboxylesterase 3 and Carboxylesterase 1 enzymes. This binding inhibits the enzymatic activity, preventing the hydrolysis of ester bonds in lipid molecules. The inhibition of these enzymes leads to a decrease in lipolysis and an increase in lipid storage within adipocytes. Additionally, 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate does not significantly inhibit other serine hydrolases, indicating its high selectivity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity over extended periods. Long-term studies have shown that prolonged exposure to 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate can lead to adaptive changes in cellular metabolism, including alterations in gene expression related to lipid metabolism .

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively inhibits Carboxylesterase 3 and Carboxylesterase 1, leading to increased lipid storage and reduced lipolysis. At higher doses, toxic effects have been observed, including liver damage and metabolic disturbances. These findings highlight the importance of dosage optimization in therapeutic applications of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate .

Metabolic Pathways

4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate is involved in metabolic pathways related to lipid metabolism. It interacts with Carboxylesterase 3 and Carboxylesterase 1, inhibiting their activity and altering the metabolic flux of lipid molecules. This inhibition leads to increased lipid storage and reduced fatty acid release, impacting overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate within cells and tissues involve its interaction with specific transporters and binding proteins. The compound is efficiently taken up by adipocytes, where it exerts its inhibitory effects on Carboxylesterase 3 and Carboxylesterase 1. Additionally, 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate has been observed to accumulate in lipid droplets within adipocytes, further promoting lipid storage .

Subcellular Localization

The subcellular localization of 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate is primarily within the cytoplasm of adipocytes. The compound is directed to lipid droplets, where it inhibits Carboxylesterase 3 and Carboxylesterase 1, leading to increased lipid storage. This localization is facilitated by specific targeting signals and post-translational modifications that direct 4-Nitrophenyl 2-(3-methoxypropyl)piperidine-1-carboxylate to lipid-rich compartments within the cell .

准备方法

合成路线和反应条件

WWL229 可以通过多步过程合成,该过程涉及 2-(3-甲氧基丙基)-1-哌啶羧酸与 4-硝基苯酯反应。 反应条件通常涉及使用二甲基亚砜 (DMSO) 等溶剂和催化剂以促进酯化过程 。

工业生产方法

虽然 this compound 的具体工业生产方法没有被广泛记载,但合成通常遵循标准的有机合成方案,包括酯化和纯化步骤以实现高纯度水平 。

化学反应分析

反应类型

WWL229 主要发生酯化反应。 已知它通过与酶的活性位点结合抑制羧酸酯酶 3,阻止甘油三酯的水解 。

常见试剂和条件

试剂: 2-(3-甲氧基丙基)-1-哌啶羧酸、4-硝基苯酯、二甲基亚砜 (DMSO)

主要产品

相似化合物的比较

类似化合物

WWL113: 羧酸酯酶 3 的另一种选择性抑制剂,在结构和功能上与 WWL229 类似。

独特性

This compound 由于其对羧酸酯酶 3 的高选择性而独一无二,使其成为研究脂类代谢和酶抑制的宝贵工具。 它促进脂类储存和预防基础脂肪分解的能力使其与其他抑制剂区别开来 。

属性

IUPAC Name |

(4-nitrophenyl) 2-(3-methoxypropyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-22-12-4-6-13-5-2-3-11-17(13)16(19)23-15-9-7-14(8-10-15)18(20)21/h7-10,13H,2-6,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBRVSAGMWRVCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCC1CCCCN1C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of WWL229 and how does it impact downstream cellular processes?

A1: this compound is a specific inhibitor of Carboxylesterase 3 (CES3), a serine hydrolase found in liver and adipose tissue. [] this compound binds to and inhibits the enzymatic activity of CES3, preventing it from carrying out its hydrolase function. [] This inhibition has been shown to significantly impact lipid metabolism and thermogenesis, particularly in adipose tissue.

- Attenuated lipolysis: Reduced breakdown of triglycerides into free fatty acids in response to β-adrenergic signaling, which is crucial for energy mobilization during cold exposure. []

- Impaired mitochondrial function: Reduced mitochondrial respiration in adipocytes, suggesting a role for CES3 in regulating energy production. []

- Downregulation of thermogenic genes: Reduced expression of key genes involved in thermogenesis, including Ucp1 and Pgc1α, likely via peroxisome proliferator-activated receptor gamma (PPARγ). []

Q2: How does this compound affect the inflammatory response, specifically in the context of prostaglandin metabolism?

A2: this compound has been shown to exhibit complex and sometimes contrasting effects on inflammation, particularly in the context of prostaglandin glyceryl ester (PG-G) metabolism.

- Augmented lung inflammation: In female mice, this compound treatment prior to lipopolysaccharide (LPS) challenge resulted in increased neutrophil infiltration and elevated Il1b mRNA levels in the lungs, indicating exacerbated inflammation. [] This effect appears to be linked to the inhibition of CES1d, the murine ortholog of human CES1, which is highly expressed in lung tissue and macrophages. []

- Enhanced anti-inflammatory effects of PGD2-G: In human monocytic THP-1 cells, this compound potentiated the anti-inflammatory effects of Prostaglandin D2-glyceryl ester (PGD2-G). [] By inhibiting CES1-mediated hydrolysis of PGD2-G, this compound stabilized this anti-inflammatory mediator, allowing it to exert its effects more potently. []

- Attenuated pro-inflammatory effects of PGE2-G: Conversely, this compound treatment attenuated the pro-inflammatory effects of Prostaglandin E2-glyceryl ester (PGE2-G), likely by preventing its hydrolysis into the pro-inflammatory mediator Prostaglandin E2 (PGE2). []

Q3: How does the genetic knockout of Ces1d compare to pharmacological inhibition by this compound in terms of its impact on inflammation?

A3: Both pharmacological inhibition of CES1d by this compound and genetic knockout of Ces1d in mice have been shown to influence the inflammatory response, particularly in the lungs.

- Similar augmentation of lung inflammation: Similar to this compound treatment, Ces1d knockout mice displayed enhanced lung inflammation in response to LPS challenge, characterized by increased Il6 mRNA and prostaglandin E2 production compared to wild-type mice. []

- Sex-specific effects of this compound: Interestingly, the pro-inflammatory effect of this compound in the lungs was predominantly observed in female mice, possibly due to differences in CES1d inhibition kinetics between sexes. [] This highlights the potential for sex-specific responses to CES1d modulation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hexahydro-5-(4-pyridinyl)pyrrolo[3,4-c]pyrrol-2(1h)-yl][1-(5-isoquinolinylsulfonyl)-3-azetidinyl]methanone](/img/structure/B611753.png)

![3-[(3R)-4-(adamantane-1-carbonyl)-3-methylpiperazin-1-yl]pyridine-2-carbonitrile;hydrochloride](/img/structure/B611760.png)

![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)

![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)